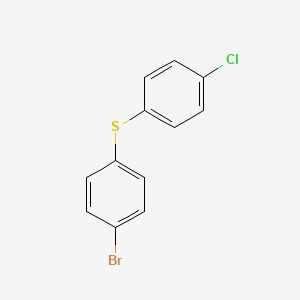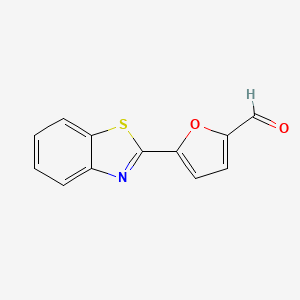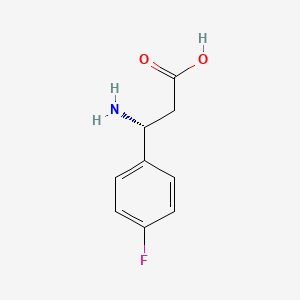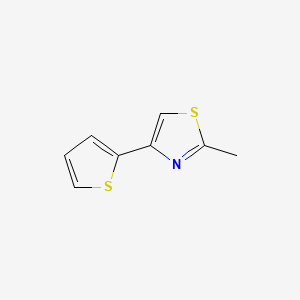
(4-Bromophenyl)(4-chlorophenyl)sulfane
Übersicht
Beschreibung
4-Bromophenyl)(4-chlorophenyl)sulfane (BCP) is an organosulfur compound that has been studied for its potential applications in scientific research. BCP is a heterocyclic compound composed of a benzene ring with a sulfur atom in the center and bromine and chlorine substituents on the ring. BCP has been investigated for its use in a variety of fields, including organic synthesis, medicinal chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
High Refractive Index Materials
(4-Bromophenyl)(4-chlorophenyl)sulfane derivatives have been utilized in the synthesis of transparent polyimides with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities and are transparent and colorless, making them suitable for applications in optoelectronics and advanced photonics (Tapaswi et al., 2015).
Crystal Structure Studies
Compounds containing (4-Bromophenyl)(4-chlorophenyl)sulfane have been investigated for their crystal structures, providing insights into molecular arrangements and bonding. For example, the study of crystalline structures of 2-(3'-Bromoanilino-5-[5'-amino-1'-(4''-chlorophenyl)-1',2',3'-triazol-4'-yl]-1,3,4-thiodiazole has contributed to a deeper understanding of molecular interactions and geometries (Zhang et al., 1996).
Optoelectronic Properties
Derivatives of (4-Bromophenyl)(4-chlorophenyl)sulfane have been explored for their optoelectronic and charge transport properties. These properties are crucial in the development of semiconductor devices and understanding the intra- and inter-molecular charge transport mechanisms (Shkir et al., 2019).
Bioremediation Studies
Some studies have focused on the anaerobic degradation of halogenated phenols, including derivatives of (4-Bromophenyl)(4-chlorophenyl)sulfane, by sulfate-reducing consortia. This research is significant in the context of environmental bioremediation and understanding the microbial processes involved in breaking down pollutants (Häggblom & Young, 1995).
Radiation Protection Research
Certain compounds containing (4-Bromophenyl)(4-chlorophenyl)sulfane have been studied for their potential in radiation protection. This research is particularly relevant in medical oncology and nuclear medicine for developing protective materials against photon and particle radiations (Yılmaz et al., 2020).
Molecular Electronics
The electrochemical functionalization of nanotube films using aryldiazonium salts, including those with (4-Bromophenyl)(4-chlorophenyl)sulfane derivatives, has been investigated. This research is pivotal in the field of molecular electronics, particularly in the development of nanoscale electronic components (Marcoux et al., 2004).
Coordination Chemistry
Research on coordination chemistry involving (4-Bromophenyl)(4-chlorophenyl)sulfane derivatives has led to the development of cationic palladium complexes. These complexes have applications in catalysis, particularly in the vinyl-addition polymerization of norbornene (Siedle et al., 2007).
Magnetic Properties
Studies on the magnetic properties of certain radicals, including those containing (4-Bromophenyl)(4-chlorophenyl)sulfane, have provided insights into intermolecular interactions and potential applications in magnetic materials (Mukai et al., 1993).
Polymer Science
The electronic transport mechanism in thin films of poly(azomethine sulfone)s, derived from (4-Bromophenyl)(4-chlorophenyl)sulfane, has been explored. This research contributes to the understanding of semiconducting properties and correlations between chemical structure and electronic properties in polymers (Rusu et al., 2007).
Eigenschaften
IUPAC Name |
1-bromo-4-(4-chlorophenyl)sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTYODSDEPRLLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295148 | |
| Record name | 1-bromo-4-[(4-chlorophenyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(4-chlorophenyl)sulfane | |
CAS RN |
24535-57-7 | |
| Record name | 24535-57-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-4-[(4-chlorophenyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)
![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)

![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)
![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)



